molecular formula C20H24N2O4 B5054946 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)oxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)oxamide

Cat. No.: B5054946
M. Wt: 356.4 g/mol
InChI Key: GMWHLDHMBVQFSK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylphenyl)oxamide is an organic compound with a complex structure It is characterized by the presence of both dimethoxyphenyl and ethylphenyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylphenyl)oxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylphenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]formamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylphenyl)oxamide is unique due to the presence of both dimethoxyphenyl and ethylphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-15-7-5-6-8-16(15)22-20(24)19(23)21-12-11-14-9-10-17(25-2)18(13-14)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWHLDHMBVQFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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